

Application Notes and Protocols: In Vitro Kinase Inhibition Assay for Ritlecitinib Malonate

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Compound of Interest

Compound Name: Ritlecitinib (malonate)

Cat. No.: B609999

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Introduction

Ritlecitinib malonate, marketed as LITFULO™, is a first-in-class, orally administered kinase inhibitor developed by Pfizer.[1][2] It has received regulatory approval for the treatment of severe alopecia areata in adults and adolescents.[3][4] Ritlecitinib's therapeutic effect stems from its novel mechanism of action as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][4] This targeted approach allows for the modulation of specific immune signaling pathways implicated in autoimmune disorders.[5] These application notes provide a detailed protocol for determining the in vitro potency of Ritlecitinib malonate against its target kinases.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases

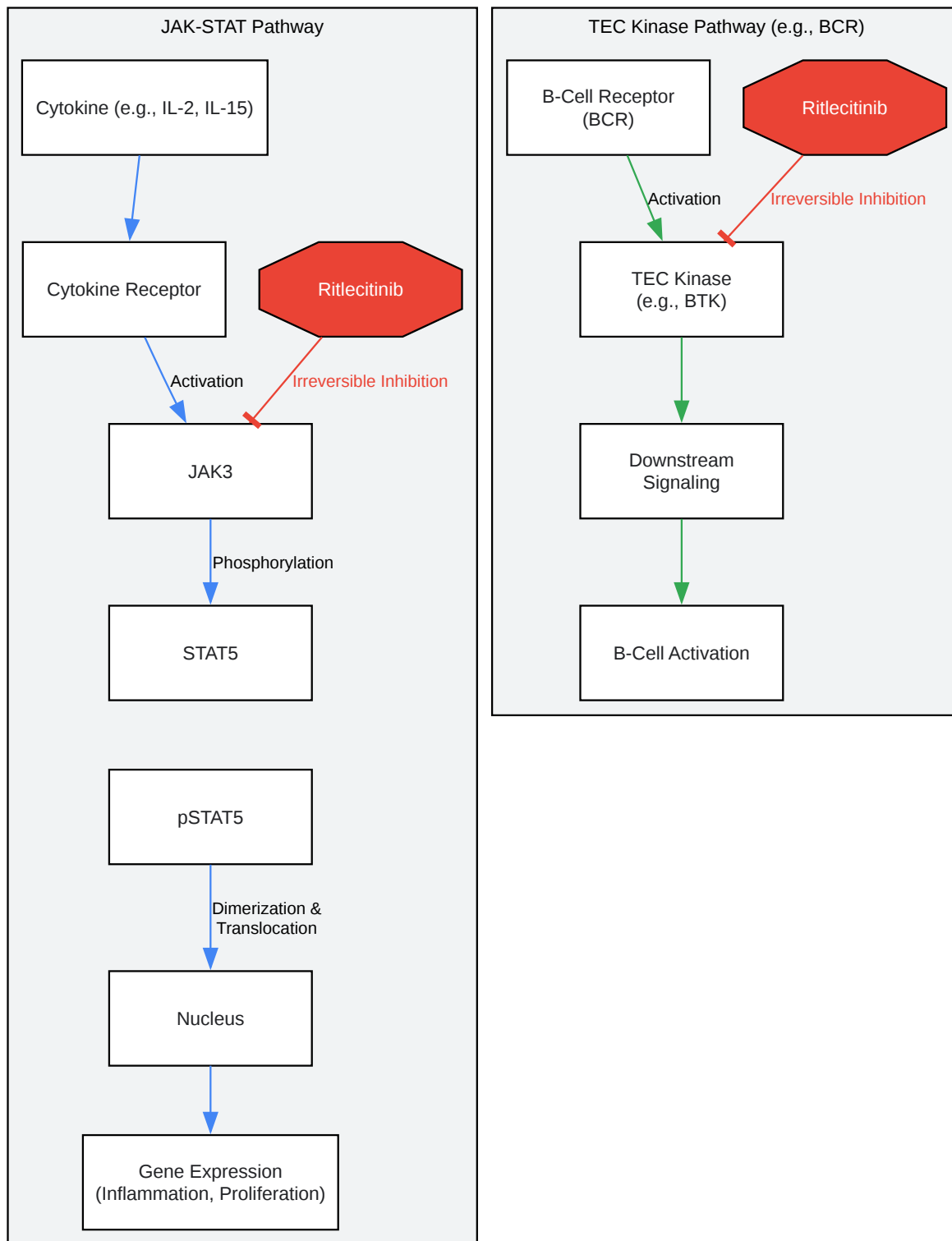
Ritlecitinib's unique mechanism involves the irreversible inhibition of JAK3 and the TEC family of kinases by blocking the adenosine triphosphate (ATP) binding site.[4][6] This covalent binding is highly selective for JAK3 due to the presence of a cysteine residue (Cys-909) in its active site, which is not present in other JAK isoforms like JAK1, JAK2, and TYK2.[2]

JAK-STAT Pathway:

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[7] Cytokine binding to their receptors activates associated JAKs, which then phosphorylate and activate STAT proteins.[1] Activated STATs translocate to the nucleus to regulate the transcription of genes involved in immune cell function and inflammation.[1] By irreversibly inhibiting JAK3, Ritlecitinib effectively blocks the signaling of key cytokines that utilize the common gamma chain (γ_c), such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte activation and proliferation.[8][9]

TEC Kinase Family Pathway:

The TEC kinase family, which includes BTK, ITK, TEC, BMX, and TXK, are non-receptor tyrosine kinases that play a vital role in the signaling of various immune receptors.[1][10] For instance, Bruton's tyrosine kinase (BTK) is essential for B-cell receptor signaling, while Interleukin-2-inducible T-cell kinase (ITK) is crucial for T-cell receptor signaling. By inhibiting TEC family kinases, Ritlecitinib can modulate the activity of T-cells and B-cells, further contributing to its immunomodulatory effects.[1][10]



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Figure 1. Signaling pathways inhibited by Ritlecitinib.

Quantitative Data: In Vitro Inhibitory Activity of Ritlecitinib

The following tables summarize the in vitro inhibitory potency of Ritlecitinib against various kinases and cellular signaling events.

Table 1: Ritlecitinib Enzymatic Inhibition

Target Kinase	IC50 (nM)	Notes
JAK3	33.1	Highly selective against other JAKs. [9] [11] [12]
JAK1	>10,000	Demonstrates high selectivity for JAK3. [8] [11]
JAK2	>10,000	Demonstrates high selectivity for JAK3. [8] [11]
TYK2	>10,000	Demonstrates high selectivity for JAK3. [11]
Abl	2,800	Off-target activity at higher concentrations. [13]
EGFR	2,200	Off-target activity at higher concentrations. [13]
VEGFR2	1,300	Off-target activity at higher concentrations. [13]

Table 2: Ritlecitinib Cellular Inhibition

Cellular Event	Cell Type	IC50 (nM)
IL-2 induced STAT5 phosphorylation	Human whole blood lymphocytes	244[8][12]
IL-4 induced STAT6 phosphorylation	Mouse splenocytes	340[9]
IL-7 induced STAT5 phosphorylation	Human whole blood lymphocytes	407[8][12]
IL-15 induced STAT5 phosphorylation	Human peripheral blood mononuclear cells	51[9]
IL-21 induced STAT3 phosphorylation	Human whole blood lymphocytes	355[8][12]
B-cell receptor mediated CD69 upregulation	CD19+ B cells	344[13]
T-cell receptor mediated CD69 upregulation	CD4+ T cells	380[13]
CD107a surface expression (CD8+ T cells)	Peripheral blood mononuclear cells	210[13]
CD107a surface expression (NK cells)	Peripheral blood mononuclear cells	509[13]
IFN γ production (CD8+ T cells and NK cells)	Peripheral blood mononuclear cells	188[13]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of Ritlecitinib malonate against JAK3. The principle of this assay is to quantify the amount of ATP consumed during the kinase reaction.

Materials and Reagents:

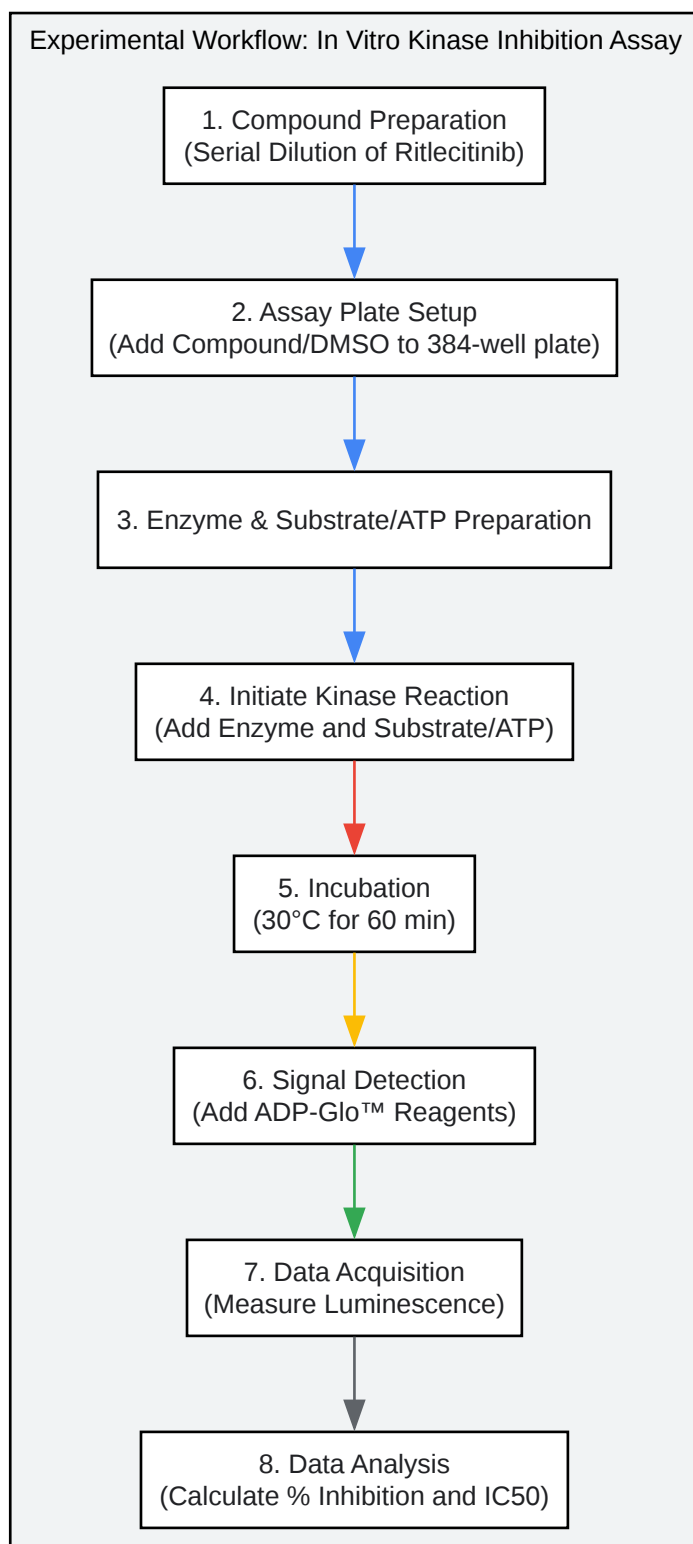
- Ritlecitinib malonate
- Recombinant human JAK3 enzyme
- Suitable kinase substrate (e.g., a peptide substrate)
- Adenosine 5'-triphosphate (ATP)
- Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.0005% Tween-20)[[11](#)]
- Dimethyl sulfoxide (DMSO)
- ADP-Glo™ Kinase Assay kit (or similar luminescence-based ADP detection system)
- White, opaque 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation:
 - Prepare a stock solution of Ritlecitinib malonate in 100% DMSO.
 - Perform a serial dilution of the Ritlecitinib stock solution in kinase assay buffer to create a range of concentrations (e.g., 11-point half-log dilution series with a top concentration of 600 μM).[[11](#)] The final DMSO concentration in the assay should not exceed 1.7%.[[11](#)]
- Assay Plate Setup:
 - Add 1 μL of the serially diluted Ritlecitinib malonate or DMSO (for control wells) to the appropriate wells of a 384-well plate.[[14](#)]
- Enzyme Preparation:
 - Dilute the recombinant JAK3 enzyme stock in kinase assay buffer to the desired working concentration.

- Enzyme Addition:
 - Add 2 μ L of the diluted JAK3 enzyme to each well.[\[14\]](#)
- Substrate/ATP Mixture Preparation:
 - Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer. The final ATP concentration should be at or near its K_m for JAK3 (physiologically relevant concentrations are around 1 mM).[\[11\]](#)
- Initiation of Kinase Reaction:
 - Initiate the kinase reaction by adding 2 μ L of the substrate/ATP mixture to each well. The final reaction volume will be 5 μ L.[\[14\]](#)
 - Shake the plate gently for 30 seconds.
 - Incubate the plate at 30°C for 60 minutes.[\[14\]](#)
- Signal Detection (using ADP-Glo™ as an example):
 - After the incubation, equilibrate the plate to room temperature.
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[\[14\]](#)
 - Incubate the plate at room temperature for 40 minutes.[\[14\]](#)
 - Add 10 μ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[\[14\]](#)
 - Incubate the plate at room temperature for 30 minutes.[\[14\]](#)
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.

- Calculate the percentage of inhibition for each Ritlecitinib concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[\[14\]](#)



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Figure 2. Workflow for the in vitro kinase inhibition assay.

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